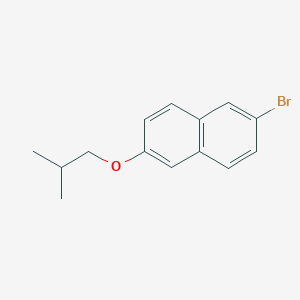

2-Bromo-6-(2-methylpropoxy)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-(2-methylpropoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQYHDZGHQBAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 2-Bromo-6-(2-methylpropoxy)naphthalene

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-(2-methylpropoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a substituted naphthalene derivative. The naphthalene scaffold is a key structural motif in medicinal chemistry, and functionalized analogues such as the target compound are valuable intermediates for further elaboration.[1] This document details a robust synthetic protocol via the Williamson ether synthesis, outlines comprehensive characterization techniques, and provides critical insights into the experimental causality and safety considerations. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.

Strategic Approach: The Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This classical yet highly reliable S_N2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[2][3]

Causality behind the chosen strategy:

-

Nucleophile Generation: The starting material, 6-Bromo-2-naphthol, possesses a phenolic hydroxyl group. The proton of this group is acidic and can be readily deprotonated by a moderately strong base to form a potent naphthoxide nucleophile.[4][5]

-

Electrophile Choice: 1-Bromo-2-methylpropane (isobutyl bromide) is a primary alkyl halide. Primary halides are ideal substrates for S_{N}2 reactions as they are sterically unhindered, minimizing the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[3]

-

Reaction Conditions: The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial. DMF effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃), leaving the naphthoxide anion relatively "bare" and highly nucleophilic, thus accelerating the rate of the S_{N}2 reaction.[6]

The overall synthetic transformation is depicted below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Khan Academy [khanacademy.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

A Senior Application Scientist's Guide to the Physicochemical Properties of 2-Bromo-6-(2-methylpropoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Molecule

In the landscape of medicinal chemistry and drug development, the naphthalene scaffold is a privileged structure, forming the core of numerous approved therapeutic agents. Its rigid, aromatic nature provides a reliable framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The compound 2-Bromo-6-(2-methylpropoxy)naphthalene represents a key intermediate or building block in this field. Its specific substitution pattern—a bromine atom at the 2-position and an isobutoxy group at the 6-position—offers distinct chemical handles for further molecular elaboration.

The bromine atom serves as a versatile reactive site, amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments. Concurrently, the isobutoxy group modulates the compound's lipophilicity and steric profile, which are critical parameters influencing its solubility, membrane permeability, and metabolic stability. A thorough understanding of its fundamental physicochemical properties is therefore not merely an academic exercise; it is the foundational data upon which all subsequent drug discovery efforts—from synthetic route optimization to formulation development—are built. This guide provides a comprehensive overview of these core properties and the robust experimental methodologies required for their validation.

Molecular Identity and Core Physicochemical Data

The unambiguous identification of a compound is the first pillar of scientific integrity. This compound is defined by its unique molecular structure and associated identifiers.

Caption: 2D structure of this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Method |

| CAS Number | 121001-63-0 | Registry Number |

| Molecular Formula | C₁₄H₁₅BrO | --- |

| Molecular Weight | 279.17 g/mol | Calculated |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Not available | Experimental (See Protocol 4.2) |

| Boiling Point | Not available | --- |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, Ethyl Acetate) | Experimental (See Protocol 4.3) |

| Calculated logP | ~5.2 | XLogP3-AA Prediction[1] |

Experimental Workflows for Physicochemical Characterization

The following protocols are designed as self-validating systems, incorporating controls and calibration steps to ensure data integrity. The causality behind experimental choices is highlighted to provide field-proven insights.

Caption: Workflow for identity, purity, and physical property determination.

Protocol: Identity and Purity Confirmation via HPLC-UV and LC-MS

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. Coupling it with a UV detector provides quantitative data on the main component and any impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) provides orthogonal confirmation of the compound's identity by measuring its mass-to-charge ratio, a fundamental molecular property.

Methodology:

-

System Preparation:

-

HPLC System: Standard reverse-phase system.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust first choice for naphthalene derivatives.[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

UV Detection: 254 nm, a wavelength where the naphthalene ring system strongly absorbs.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute to 0.1 mg/mL for analysis.

-

-

Chromatographic Run:

-

Data Analysis (HPLC-UV):

-

Integrate the peak areas in the resulting chromatogram.

-

Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

-

-

Confirmation (LC-MS):

-

Inject the sample into an LC-MS system using similar chromatographic conditions.

-

Analyze the mass spectrum of the main eluting peak. The expected [M+H]⁺ ion for C₁₄H₁₅BrO is approximately 280.04 and 282.04 (due to the ~1:1 isotopic distribution of Bromine-79 and Bromine-81). This isotopic pattern is a definitive confirmation.

-

Protocol: Melting Point Determination

Rationale: The melting point is a sensitive indicator of a crystalline solid's purity.[5] A sharp melting range (typically < 2°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[5] The capillary method is the standard technique recognized by pharmacopeias.[6]

Methodology:

-

Sample Preparation:

-

Ensure the sample is a fine, dry powder. If necessary, gently crush any coarse crystals using a mortar and pestle to ensure uniform heat transfer.[6]

-

-

Loading:

-

Tap the open end of a capillary tube into the powder.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary into the heating block of a melting point apparatus.[7]

-

Rapid Scan (Scouting): First, perform a quick determination by heating rapidly (e.g., 10-20°C/min) to find the approximate melting point.[8]

-

Precision Scan: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat to within 15°C of the expected melting point, then slow the ramp rate to 1-2°C/min for an accurate measurement.[8]

-

-

Recording Data:

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

Report the result as a melting range (T1 - T2).

-

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter for drug development, directly impacting bioavailability and formulation.[9][10] The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility, as it ensures the solution reaches saturation.[11][12]

Methodology:

-

System Setup:

-

Prepare vials containing relevant aqueous buffers (e.g., pH 7.4 Phosphate-Buffered Saline for physiological relevance) and organic solvents.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to each vial (e.g., 2-5 mg per mL of solvent). The key is to have undissolved solid remaining at the end of the experiment, ensuring saturation.[11]

-

-

Equilibration:

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound using a known analytical technique (e.g., HPLC-UV, as described in Protocol 3.1).

-

Dilute the filtered supernatant to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by comparing it to the standard curve.

-

Back-calculate to find the original concentration in the saturated solution, which represents the thermodynamic solubility.

-

References

- [HPLC Method Development for Aromatic Compounds]: This resource provides insights into developing HPLC methods for polycyclic aromatic hydrocarbons, which is relevant to the naphthalene core of the target molecule.

-

[Melting Point Determination - thinkSRS.com] : An overview of the standard capillary method for melting point determination, emphasizing sample preparation and heating rates. [Link]

-

[Melting Point Determination - University of Calgary] : This guide explains the principles of melting point analysis, including the effect of impurities and the procedure for using a Mel-Temp apparatus. [Link]

-

[Development of a methodology to determine the aromatic structural distribution by HPLC - ResearchGate] : A paper detailing the development of an HPLC-UV-DAD method for quantifying aromatic species, applicable to the analysis of naphthalene derivatives. [Link]

-

[Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method - RSC Publishing] : This study describes an optimized HPLC method for quantifying various aromatic compounds, including naphthalene, which is relevant for purity assessment. [Link]

-

[Melting point determination - SSERC] : A practical guide to melting point determination, outlining the general method and the importance of a slow heating rate for accuracy. [Link]

-

[HPLC Method Tips for Aromatic Compounds - Axion Labs] : A guide on using C18 columns for the analysis of aromatic compounds in various matrices, supporting the column choice in the protocol. [Link]

-

[Determination of Thermodynamic Solubility - Dissolution Technologies] : An article discussing the importance of the shake-flask method as a reliable technique for solubility measurement. [Link]

-

[Measuring the Melting Point - Westlab Canada] : A blog post explaining the principle and procedure of melting point determination using modern apparatus. [Link]

-

[Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts] : A detailed, step-by-step guide for performing a melting point measurement, including how to perform both scout and accurate runs. [Link]

-

[Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io] : A detailed protocol for determining compound solubility, highlighting its importance in the drug discovery process. [Link]

-

[2-Bromo-6-(sec-butoxy)naphthalene - PubChem] : PubChem entry for a structurally similar compound, providing computed properties like XLogP3. [Link]

-

[Shake Flask Method Summary - BioAssay Systems] : A summary of the shake-flask method for solubility testing. [Link]

Sources

- 1. 2-Bromo-6-(sec-butoxy)naphthalene | C14H15BrO | CID 63529617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. enamine.net [enamine.net]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-(2-methylpropoxy)naphthalene

Introduction

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel organic molecules is paramount. 2-Bromo-6-(2-methylpropoxy)naphthalene, also known as 2-bromo-6-isobutoxynaphthalene, represents a class of substituted naphthalenes that are pivotal as intermediates in organic synthesis. For instance, the structurally related compound, 2-bromo-6-methoxynaphthalene, is a known precursor in the synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID)[1]. The functional and structural characteristics of these molecules are defined by the interplay of the naphthalene core, the bromo substituent, and the alkoxy chain.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of extensive published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and draws upon data from structurally analogous compounds to predict the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This predictive analysis serves as a robust reference for researchers engaged in the synthesis and characterization of this compound and its derivatives.

Molecular Structure and Properties

A thorough understanding of the molecule's architecture is the foundation for interpreting its spectroscopic output.

Table 1: Molecular Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-6-isobutoxynaphthalene |

| Molecular Formula | C₁₄H₁₅BrO |

| Molecular Weight | 279.17 g/mol |

| Monoisotopic Mass | 278.03063 Da |

The structure consists of a naphthalene ring system substituted at the 2- and 6-positions with a bromine atom and an isobutoxy group, respectively. This substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC-MS) system.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Scan a mass range, for example, from m/z 40 to 500.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, precautions should be taken based on the data for structurally similar compounds like 2-bromo-6-methoxynaphthalene and other brominated aromatic compounds. [2][3]

-

Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [2][3]* Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed prediction of the key spectroscopic data points that will be crucial for its identification. The predicted ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and mass spectrometry will establish the molecular weight and characteristic fragmentation pattern, notably the isotopic signature of the bromine atom. These predicted data serve as a valuable benchmark for researchers working on the synthesis and application of this and related compounds.

References

-

SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-butoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]

- Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Organic Syntheses. (n.d.). 2-Bromonaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-(sec-butoxy)naphthalene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foreword: Bridging Molecular Structure and Pharmaceutical Application

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-6-(2-methylpropoxy)naphthalene

In the landscape of modern drug development, a molecule's journey from a promising candidate to a viable therapeutic is paved with rigorous analytical challenges. Among the most critical of these is the elucidation of its three-dimensional atomic arrangement in the solid state. The precise crystal structure governs a cascade of physicochemical properties, including solubility, stability, dissolution rate, and bioavailability—factors that are paramount to a drug's safety and efficacy.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of this compound.

While this specific compound is not an active pharmaceutical ingredient (API), its structural motif is closely related to precursors for important anti-inflammatory drugs.[3] Analyzing its structure provides a valuable model system for understanding how subtle changes in molecular architecture—such as the introduction of a bulky, flexible 2-methylpropoxy (isobutoxy) group—can profoundly influence crystal packing and intermolecular interactions. This guide moves beyond a simple recitation of methods; it delves into the causality behind experimental choices, providing the field-proven insights necessary to navigate the complexities of solid-state characterization.

Part 1: Synthesis and Generation of Diffraction-Quality Single Crystals

The foundational step of any crystallographic analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals. The absence of a pure, well-ordered crystal lattice is an absolute barrier to successful structure determination.

Proposed Synthetic Pathway: Williamson Ether Synthesis

A reliable method for preparing the target compound is the Williamson ether synthesis, a classic and robust reaction in organic chemistry. This pathway involves the reaction of the corresponding phenol, 2-Bromo-6-naphthol, with an alkylating agent, 2-methylpropyl bromide (isobutyl bromide).

Reaction Scheme: 2-Bromo-6-naphthol + 2-Methylpropyl bromide → this compound

Step-by-Step Protocol:

-

Deprotonation: Dissolve 2-Bromo-6-naphthol in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF). Add a slight molar excess (1.1 equivalents) of a strong base, like sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group, forming the more nucleophilic sodium naphthoxide intermediate.

-

Alkylation: To the resulting solution, add 1.2 equivalents of 2-methylpropyl bromide dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure this compound. The identity and purity of the synthesized compound should be confirmed by NMR and mass spectrometry before proceeding.

The Art of Crystallization: From Pure Compound to Ordered Lattice

Growing single crystals suitable for X-ray diffraction—typically 0.1-0.4 mm in size with no visible cracks or defects—is often the most challenging, trial-and-error phase of the analysis.[4] The goal is to allow molecules to transition from a disordered solution to a highly ordered crystal lattice slowly and methodically.[5]

Causality of Solvent Selection: The choice of solvent is critical. An ideal crystallization solvent will dissolve the compound when hot but not when cold.[5] This temperature-dependent solubility gradient is the driving force for crystallization upon slow cooling. For a moderately nonpolar compound like our target, solvents such as ethanol, isopropanol, acetone, or ethyl acetate, potentially mixed with a less polar co-solvent like hexane, are excellent starting points.

Recommended Crystallization Techniques:

-

Slow Evaporation: This is the simplest method. A saturated solution of the compound is prepared in a volatile solvent and left undisturbed in a loosely covered vial. As the solvent evaporates over days or weeks, the solution becomes supersaturated, inducing crystal growth. While simple, this method offers less control and can sometimes yield lower-quality crystals.[6]

-

Slow Cooling: A saturated solution is prepared in a suitable solvent at its boiling point. The flask is then insulated (e.g., with cotton or placed in a dewar) to ensure very slow cooling to room temperature, followed by further cooling in a refrigerator.[5][7] This controlled temperature change often produces high-quality, well-formed crystals.

-

Solvent Layering (Vapor Diffusion): In this technique, the compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble). This solution is then carefully layered with a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).[6] Diffusion at the interface between the two solvents gradually reduces the overall solubility, promoting slow crystallization. This method is particularly effective for sensitive compounds.

Part 2: The Workflow of Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the process of data collection can begin. This involves mounting the crystal, centering it in the X-ray beam, and collecting a full sphere of diffraction data.[8][9]

}

Figure 1: Overall workflow from synthesis to final crystallographic report.

Data Collection Protocol

The following protocol is representative of data collection on a modern diffractometer, such as a Bruker APEX series instrument.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope. It is carefully affixed to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).

-

Cryo-cooling (Trustworthiness Pillar): The mounted crystal is rapidly cooled to a low temperature, typically 100-173 K, in a stream of cold nitrogen gas. Causality: This is a critical step. Cooling minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher angles and thus higher resolution data. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.

-

Centering: The crystal is mounted on the goniometer head within the diffractometer. Using a video microscope, the crystal is precisely centered in the path of the X-ray beam to ensure that it remains fully illuminated as it rotates.[4]

-

Unit Cell Determination: A preliminary set of diffraction images (frames) is collected. The positions of the reflections are used by the software to determine the crystal's unit cell parameters (the dimensions and angles of the basic repeating block of the structure) and Bravais lattice.

-

Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates an optimized strategy for collecting a complete and redundant dataset.[10] This involves a series of runs, each consisting of multiple frames collected over a small rotation range (e.g., 0.5° per frame). The goal is to measure the intensity of every unique reflection multiple times to improve data quality.

-

Data Integration and Scaling: After collection, the raw image files are processed.

-

Integration: The software identifies the diffraction spots on each frame and integrates their intensities, subtracting the background noise.[11]

-

Scaling: The integrated intensities from all frames are scaled together to correct for variations in crystal illumination, detector response, and radiation decay. Symmetry-related reflections are compared, and a merging R-factor (Rint) is calculated as a key indicator of data quality.[12]

-

Part 3: From Diffraction Data to 3D Model: Structure Solution and Refinement

With a processed reflection file (typically an .hkl file), the process of solving and refining the crystal structure begins. This is akin to solving a complex puzzle where the diffraction data provides the clues to the atomic arrangement. Software packages like OLEX2 or SHELX are standard for this process.[13][14]

Step-by-Step Methodology:

-

Structure Solution (Solving the Phase Problem): The fundamental challenge is that while we measure the intensities of the diffracted X-rays, we lose the phase information. Structure solution methods are designed to overcome this "phase problem." For small molecules like our target, intrinsic phasing (a type of direct method) is highly effective.[4] This method uses statistical relationships between the intensities of strong reflections to derive initial phase estimates, which are then used to calculate an initial electron density map.

-

Initial Model Building: Peaks in the initial electron density map correspond to atomic positions. The software will attempt to automatically assign atom types (C, O, Br) to these peaks. The chemist's expertise is crucial here to verify that the resulting molecular fragment is chemically sensible and matches the expected structure of this compound.

-

Refinement Cycles: Refinement is an iterative process of optimizing the atomic model to best fit the experimental diffraction data. This is typically done using a least-squares minimization algorithm.[12]

-

Isotropic Refinement: Initially, atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere.

-

Anisotropic Refinement: Once the model is stable, atoms (except hydrogen) are refined anisotropically. Their thermal motion is modeled as an ellipsoid, which better represents the direction-dependent vibrations of atoms within the crystal lattice. This is a more accurate and detailed model.

-

Addition of Hydrogen Atoms: Hydrogen atoms are typically too small to be seen in the electron density map. They are placed in calculated geometric positions (e.g., C-H bond length of 0.93-0.98 Å) and refined using a "riding model," where their positions are tied to the heavy atom they are bonded to.[15]

-

-

Validation: Throughout the refinement, key statistical indicators are monitored to assess the quality of the model:

-

R1: The traditional R-factor, which measures the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.

-

wR2: A weighted R-factor based on intensities, which is statistically more robust.

-

Goodness of Fit (GooF): Should be close to 1.0, indicating that the model is a good fit to the data.

-

Part 4: Analysis of the Crystal Structure of this compound

The refined structure provides a wealth of information. The final data is typically presented in a standardized format, as shown in the table below.

Crystallographic Data Summary (Hypothetical Data)

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅BrO |

| Formula Weight | 291.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 15.621(4) |

| c (Å) | 10.245(3) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 1314.1(6) |

| Z | 4 |

| Temperature (K) | 173(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) | 1.470 g/cm³ |

| Reflections collected | 9542 |

| Independent reflections | 2305 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.092 |

| Goodness-of-fit on F² | 1.04 |

Molecular Geometry and Conformation

The analysis reveals the precise bond lengths, bond angles, and torsion angles of the molecule. The naphthalene core is expected to be largely planar. A key point of interest is the conformation of the 2-methylpropoxy (isobutoxy) group. This group has rotational freedom around the C(naphthyl)-O and O-CH₂ bonds. Its final orientation in the crystal is a delicate balance between minimizing intramolecular steric strain and maximizing favorable intermolecular packing interactions.[16][17]

Supramolecular Assembly: Intermolecular Interactions in the Crystal Lattice

The way individual molecules pack together is governed by a network of non-covalent intermolecular interactions.[18][19] These forces, though individually weak, collectively dictate the crystal's stability and physical properties. For this compound, several key interactions are anticipated to define the crystal packing.

-

π–π Stacking: The planar, electron-rich naphthalene rings are likely to engage in π–π stacking interactions with neighboring molecules. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement.

-

C–H···π Interactions: The hydrogen atoms of the isobutoxy group and the naphthalene ring can act as weak hydrogen bond donors to the π-electron cloud of an adjacent naphthalene system.

-

Halogen Bonding (Br···X): The bromine atom, with its electropositive σ-hole, could potentially engage in halogen bonding with an electron-rich region of a neighboring molecule, such as the oxygen atom or the π-system.

-

Van der Waals Forces: The bulky, branched isobutoxy group will contribute significantly to the overall packing through dispersion forces, filling space efficiently within the lattice.[16][19]

}

Figure 2: Key intermolecular forces expected in the crystal packing.

Part 5: Pharmaceutical Relevance: Polymorphism and Solid-State Stability

For drug development professionals, a single crystal structure is just the beginning of the story. The true challenge lies in understanding and controlling polymorphism : the ability of a compound to crystallize in multiple different forms, or polymorphs.[20][21]

-

Why Polymorphism Matters: Different polymorphs of the same API can have drastically different physical properties.[1][2] One form might be highly soluble and bioavailable, while another is poorly soluble and therapeutically ineffective. One might be stable for years on the shelf, while another converts to a different form over time. The unexpected appearance of a new, more stable (and less soluble) polymorph can be disastrous, as famously occurred with the HIV drug Ritonavir.[1]

-

Implications of the Present Structure: The specific network of intermolecular interactions identified in this crystal structure represents just one possible energy minimum for how these molecules can pack.[19] The flexibility of the isobutoxy group and the potential for different π-stacking geometries suggest that other packing arrangements may be possible under different crystallization conditions (e.g., different solvents, temperatures, or cooling rates).[21]

-

The Path Forward: Polymorph Screening: Therefore, a comprehensive polymorph screen is an essential step in preclinical development. This involves systematically crystallizing the compound under a wide variety of conditions to deliberately search for different solid forms.[20] Techniques like X-ray Powder Diffraction (XRPD) are then used to identify and characterize these different forms. The single-crystal structure serves as the definitive reference standard against which all other forms are compared.

Conclusion

The crystal structure analysis of this compound provides a detailed snapshot of its atomic world, revealing not only its precise molecular geometry but also the subtle forces that govern its assembly into a crystalline solid. For the pharmaceutical scientist, this information is invaluable. It provides a rational basis for understanding the compound's physical properties, serves as a crucial reference point for polymorphism studies, and ultimately informs the development of stable, safe, and effective medicines. The methodologies and principles outlined in this guide represent a cornerstone of modern solid-state chemical analysis, transforming our ability to engineer molecules with purpose.

References

- Vertex AI Search. (n.d.). Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes.

- PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter.

- All About Drugs. (n.d.). Polymorphism.

- SOP: CRYSTALLIZATION. (n.d.).

- MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.

- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.

- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.

- University of Colorado Boulder, Organic Chemistry. (n.d.). Crystallization.

- Sherrill Group. (n.d.). Research: Intermolecular Interactions.

- Guide for crystallization. (n.d.).

- Crystallization of Organic Compounds. (n.d.).

- Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan.

- IMSERC. (2015, January 12). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students.

- IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.

- Oxford Academic. (n.d.). 13 Refinement of crystal structures.

- Structure solution and refinement: introductory strategies. (n.d.).

- Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.

- Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.

- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.

- NIH PubMed Central. (n.d.). Data Collection for Crystallographic Structure Determination.

- Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures.

- JOCPR. (2024). The Impact of Intermolecular Forces on Phase Transitions and Phase Behavior.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxynaphthalene 97.

- NIH. (n.d.). The Influence of Solvent on the Crystal Packing of Ethacridinium Phthalate Solvates.

- European Patent Office. (1989, July 19). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Fiveable. (n.d.). Isobutyl Definition - Organic Chemistry Key Term.

- Illustrated Glossary of Organic Chemistry. (n.d.). Isobutyl group.

Sources

- 1. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 2. mdpi.com [mdpi.com]

- 3. data.epo.org [data.epo.org]

- 4. sssc.usask.ca [sssc.usask.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. unifr.ch [unifr.ch]

- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Data Collection Course [mol-xray.princeton.edu]

- 12. academic.oup.com [academic.oup.com]

- 13. imserc.northwestern.edu [imserc.northwestern.edu]

- 14. imserc.northwestern.edu [imserc.northwestern.edu]

- 15. The Influence of Solvent on the Crystal Packing of Ethacridinium Phthalate Solvates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

- 17. chem.ucla.edu [chem.ucla.edu]

- 18. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 19. jocpr.com [jocpr.com]

- 20. Polymorphism – All About Drugs [allfordrugs.com]

- 21. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

Solubility and stability studies of 2-Bromo-6-(2-methylpropoxy)naphthalene

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-6-(2-methylpropoxy)naphthalene for Drug Development Professionals

Introduction

This compound is a substituted naphthalene derivative with the molecular formula C14H15BrO.[1] While specific applications of this compound are not widely documented in publicly available literature, its structural motif, featuring a naphthalene core, suggests its potential as an intermediate in organic synthesis or as a scaffold for the development of new chemical entities in materials science and pharmaceuticals. The naphthalene ring system is a common feature in many bioactive compounds.

For any compound to be considered for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility and stability are critical attributes that directly influence a drug candidate's bioavailability, manufacturability, and shelf-life. Poor aqueous solubility can lead to low and variable absorption in vivo, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting solubility and stability studies on this compound. As there is limited specific experimental data for this exact molecule, the protocols and data presented herein are based on established methodologies for similar naphthalene derivatives and serve as a robust template for investigation.

Part 1: Physicochemical Characterization

Prior to initiating solubility and stability studies, it is essential to confirm the identity and purity of the test article. This ensures that the subsequent experiments are performed on a well-characterized material, lending validity to the results.

Known and Predicted Properties

A summary of the available information for this compound is presented below. The predicted values are computationally derived and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C14H15BrO | ChemicalBook[1] |

| Molecular Weight | 279.17 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 358.5 ± 15.0 °C | ChemicalBook[1] |

| Predicted Density | 1.306 ± 0.06 g/cm3 | ChemicalBook[1] |

De Novo Characterization Workflow

A typical workflow for the initial characterization of a new chemical entity is outlined below. This ensures the material's identity, purity, and basic properties are well understood before proceeding to more complex studies.

Caption: Workflow for initial physicochemical characterization.

Protocol 1: Purity and Identity Confirmation

Objective: To confirm the chemical structure and determine the purity of this compound.

Methodology:

-

Mass Spectrometry (MS):

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Validation: The observed mass should be within 5 ppm of the theoretical mass of the molecular ion ([M+H]+ or [M-H]-). The isotopic pattern for the bromine atom (approximately 1:1 ratio for 79Br and 81Br) should also be present.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3).

-

Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Validation: The chemical shifts, coupling constants, and integration of the proton signals, along with the number and shifts of the carbon signals, must be consistent with the proposed structure of this compound.

-

-

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Develop a gradient HPLC method using a C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Prepare a sample solution at approximately 0.5 mg/mL.

-

Inject and monitor the chromatogram at a suitable wavelength (e.g., determined by a UV scan, likely around the absorption maxima for naphthalene derivatives).[2]

-

Validation: Purity is determined by the area percentage of the main peak. For early-phase development, a purity of >95% is generally required.

-

Part 2: Solubility Assessment

The solubility of a compound is a key determinant of its oral bioavailability. For naphthalene derivatives, which are often hydrophobic, assessing solubility in a range of relevant media is critical.

Protocol 2: Equilibrium Solubility Determination

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in various aqueous and organic solvents.

Methodology (Shake-Flask Method):

-

Solvent Selection:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

-

Organic Solvents: Methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO).

-

Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

-

-

Procedure:

-

Add an excess amount of the compound to a known volume of each solvent in a glass vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator.

-

The agitation should continue until equilibrium is reached (typically 24-48 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method (e.g., the HPLC-UV method from Protocol 1).

-

Quantify the concentration of the dissolved compound.

-

Data Presentation: Solubility Data

The results of the solubility study should be compiled into a clear and concise table.

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |

| pH 1.2 Buffer | 37 | Hypothetical Value |

| pH 4.5 Buffer | 37 | Hypothetical Value |

| pH 6.8 Buffer | 37 | Hypothetical Value |

| FaSSIF | 37 | Hypothetical Value |

| FeSSIF | 37 | Hypothetical Value |

| Methanol | 25 | Hypothetical Value |

| Acetonitrile | 25 | Hypothetical Value |

| DMSO | 25 | Hypothetical Value |

Part 3: Stability Studies

Stability testing is crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing a shelf-life for the drug substance. Forced degradation studies are an essential component of this process.

Workflow for Forced Degradation

The following diagram illustrates a systematic approach to conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

Protocol 3: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M.

-

Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M.

-

Oxidative Degradation: Add an appropriate volume of 30% hydrogen peroxide to the sample solution to achieve a final concentration of 3%.

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

-

-

Time Points: Analyze the samples at initial, and subsequent time points (e.g., 2, 8, 24, 48 hours) until significant degradation (e.g., 5-20%) is observed.

-

Analysis: Use a stability-indicating analytical method (see Protocol 4) to determine the remaining percentage of the parent compound and to detect the formation of degradation products.

Data Presentation: Summary of Degradation

| Stress Condition | Duration (hrs) | % Assay of Parent Compound | Observations (No. of Degradants) |

| 0.1 M HCl | 24 | Hypothetical Value | Hypothetical Value |

| 0.1 M NaOH | 24 | Hypothetical Value | Hypothetical Value |

| 3% H₂O₂ | 24 | Hypothetical Value | Hypothetical Value |

| 60 °C (Thermal) | 48 | Hypothetical Value | Hypothetical Value |

| Photolytic (ICH Q1B) | - | Hypothetical Value | Hypothetical Value |

Part 4: Analytical Methodologies

A robust, validated analytical method is the cornerstone of reliable stability and solubility data. A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products.

Protocol 4: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Method Development:

-

Column: Use a high-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: Optimize a gradient elution using mobile phases like 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.

-

Optimization: Inject a mixture of stressed samples (e.g., acid-degraded and peroxide-degraded) to ensure that all degradation product peaks are well-resolved from the parent peak and from each other.

-

-

Method Validation (based on ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can distinguish the analyte from its degradants.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

-

Part 5: Data Interpretation and Reporting

The data generated from these studies provide crucial insights into the behavior of this compound.

-

Solubility: The low aqueous solubility typical of naphthalene derivatives may necessitate enabling formulation strategies, such as amorphous solid dispersions, lipid-based formulations, or particle size reduction, to achieve adequate oral bioavailability.

-

Stability: The degradation profile informs the selection of appropriate storage conditions (e.g., protection from light, refrigeration) and compatible excipients for formulation. The structures of major degradants should be elucidated using techniques like LC-MS/MS to understand the degradation pathways. For instance, naphthalene rings can be susceptible to oxidation, and ether linkages can undergo hydrolysis under acidic or basic conditions.[3][4]

A comprehensive report should be compiled, detailing the experimental procedures, presenting all data in tabular and graphical formats, and providing a thorough interpretation of the results and their implications for the drug development program.

References

-

PubChem. 2-Bromo-6-methoxynaphthalene. Available at: [Link]

-

Cheméo. Chemical Properties of Naphthalene, 2-bromo- (CAS 580-13-2). Available at: [Link]

-

PubChem. 2-Bromo-6-methylnaphthalene. Available at: [Link]

-

Das, S., & Chandran, P. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 638125. Available at: [Link]

-

Patowary, K., et al. (2022). Biodegradation of hazardous naphthalene and cleaner production of rhamnolipids — Green approaches of pollution mitigation. ResearchGate. Available at: [Link]

-

National Toxicology Program. (2000). TR-500: Naphthalene (CASRN 91-20-3) in F344/N Rats (Inhalation Studies). National Institutes of Health. Available at: [Link]

-

Li, Y., et al. (2018). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). RSC Advances, 8(3), 1335-1342. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. Available at: [Link]

-

PubChem. 2-Bromo-6-butoxynaphthalene. Available at: [Link]

-

ChemWhat. 2-BROMO-6-(BROMOMETHYL)NAPHTHALENE. Available at: [Link]

-

NIST. Naphthalene, 2-bromo-. Available at: [Link]

Sources

- 1. This compound CAS#: 1363386-56-4 [m.chemicalbook.com]

- 2. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Quantum chemical calculations for 2-Bromo-6-(2-methylpropoxy)naphthalene

An In-Depth Technical Guide: Quantum Chemical Calculations for 2-Bromo-6-(2-methylpropoxy)naphthalene: A Methodological Framework for Drug Discovery

Abstract

Naphthalene derivatives form a critical scaffold in medicinal chemistry, with substitutions significantly influencing their pharmacokinetic and pharmacodynamic profiles. This compound presents a molecule of interest where the interplay between the bulky, electron-donating alkoxy group and the electron-withdrawing bromo substituent dictates its electronic landscape and potential for biological interactions. This technical guide provides a comprehensive, step-by-step framework for elucidating the structural, electronic, and reactive properties of this compound using quantum chemical calculations. Grounded in Density Functional Theory (DFT), this document serves as a robust protocol for researchers, computational chemists, and drug development professionals, detailing not just the "how" but the critical "why" behind methodological choices, ensuring a scientifically rigorous approach to molecular characterization.

Introduction: The Rationale for Computational Scrutiny

In the modern drug discovery pipeline, computational chemistry is an indispensable tool for accelerating the identification and optimization of lead compounds.[1] Quantum chemical calculations, in particular, provide profound insights into molecular behavior at the atomic level, predicting properties that are often difficult or costly to measure experimentally.[2] For a molecule like this compound, understanding its three-dimensional conformation, electronic charge distribution, and sites of reactivity is paramount for predicting its interaction with biological targets such as enzymes or receptors.

This guide focuses on establishing a validated computational protocol to:

-

Determine the most stable 3D geometry of the molecule.

-

Analyze its electronic structure, including frontier molecular orbitals (HOMO/LUMO), which are key to its reactivity.[3][4]

-

Map the molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions.[5][6]

-

Characterize its vibrational properties to confirm structural stability and predict spectroscopic signatures.[7][8]

By following this guide, researchers can generate a detailed quantum chemical profile of the title compound, providing a foundational dataset for further studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling.[1][9]

Core Methodology: A Validated Computational Workflow

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. This section outlines a robust and widely accepted approach based on Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules of this size.[10]

Recommended Computational Software

The protocols described herein are designed for the Gaussian suite of programs , a versatile and powerful software package for electronic structure modeling.[11][12][13] However, the theoretical principles and general input structure are readily adaptable to other major quantum chemistry software like Q-Chem or ORCA.

Theoretical Level: The B3LYP/6-311++G(d,p) Model Chemistry

Our recommended model chemistry is the B3LYP functional combined with the 6-311++G(d,p) basis set . This choice is deliberate and based on established performance for similar chemical systems.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid DFT functional that incorporates a portion of exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties.[14] It is a workhorse in computational chemistry, known for providing reliable geometries and electronic properties for a vast range of organic compounds.[10][15]

-

6-311++G(d,p) Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical for accuracy.

-

6-311G: This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately representing the electron distribution.[16]

-

++: The double plus sign indicates the addition of "diffuse functions" to all atoms (both heavy atoms and hydrogens). These functions are crucial for describing the electron density in regions far from the atomic nuclei, which is important for anions, weak interactions, and accurately modeling the tails of molecular orbitals.[16][17]

-

(d,p): These are "polarization functions" added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and direction in response to the molecular environment, which is essential for correctly describing chemical bonds, especially in systems with heteroatoms and non-planar geometries.[17][18]

-

This combination of functional and basis set provides a high-level theoretical model capable of yielding publication-quality results for the molecular properties of interest.

Computational Workflow Diagram

The overall computational process follows a logical sequence to ensure the validity and accuracy of the final results.

Sources

- 1. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. MEP [cup.uni-muenchen.de]

- 6. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 7. software.entos.ai [software.entos.ai]

- 8. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 9. rowansci.substack.com [rowansci.substack.com]

- 10. researchgate.net [researchgate.net]

- 11. medium.com [medium.com]

- 12. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 13. gaussian.com [gaussian.com]

- 14. Q-Chem 5.1 Userâs Manual : Overview of Available Functionals [manual.q-chem.com]

- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 18. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 2-Bromo-6-(2-methylpropoxy)naphthalene

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates storage conditions, shelf-life, and compatibility with excipients during formulation. For novel compounds such as 2-Bromo-6-(2-methylpropoxy)naphthalene, a naphthalene derivative with potential applications in medicinal chemistry, a thorough understanding of its thermal behavior is not merely academic—it is a prerequisite for its journey from the laboratory to the clinic.[1][2] This guide provides an in-depth technical exploration of the thermogravimetric analysis (TGA) of this compound, offering not just a methodology, but a framework for interpretation and application.

Introduction to this compound and the Role of TGA

This compound is an organic compound featuring a naphthalene core, a bicyclic aromatic hydrocarbon known for its versatile applications in drug design.[2][3][4][5] The presence of a bromine atom and a 2-methylpropoxy group introduces specific chemical properties that are anticipated to influence its thermal decomposition.

Thermogravimetric analysis (TGA) is a powerful analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7][8] For a compound like this compound, TGA is instrumental in:

-

Determining Thermal Stability: Identifying the temperature at which the compound begins to degrade.[1][7]

-

Quantifying Volatiles: Measuring the presence of residual solvents or moisture.[1][6]

-

Predicting Decomposition Pathways: Gaining insights into the mechanism of thermal breakdown.[9][10][11][12]

-

Assessing Purity: In some cases, identifying the presence of impurities with different thermal stabilities.[6][8]

This guide will delve into a robust TGA protocol, the interpretation of the resulting thermogram, and the practical implications of the data for drug development professionals.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield reproducible and accurate TGA data for this compound. The causality behind each parameter selection is explained to ensure a deep understanding of the experimental design. This protocol is in alignment with the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[13][14]

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is paramount for data integrity. The instrument should be calibrated for both mass and temperature.

-

Mass Calibration: Performed using standard calibration weights.

-

Temperature Calibration: Carried out using certified reference materials with known Curie points (e.g., Alumel, Nickel).

Sample Preparation

The physical state of the sample can significantly impact the TGA results.

-

Sample Form: A fine, uniform powder is ideal to ensure even heat distribution and prevent mass transfer limitations. If the sample is crystalline, gentle grinding in an agate mortar and pestle may be necessary.

-

Sample Mass: A sample mass of 5-10 mg is recommended. A smaller mass minimizes thermal gradients within the sample, while a larger mass ensures the weight loss is well within the detection limits of the instrument.[15]

-

Crucible Selection: An open ceramic (alumina) or platinum crucible is suitable for this analysis.[15] An open pan facilitates the escape of volatile decomposition products.

TGA Instrument Parameters

The chosen parameters are critical for obtaining a high-resolution thermogram that accurately reflects the thermal events.

| Parameter | Recommended Setting | Rationale |

| Purge Gas | Nitrogen (High Purity) | An inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.[16] |

| Flow Rate | 50-100 mL/min | A consistent flow rate ensures the efficient removal of decomposition products from the sample area, preventing secondary reactions.[16] |

| Temperature Program | ||

| Initial Temperature | 25°C | Starting at room temperature allows for the detection of any initial mass loss due to moisture or residual solvents.[17] |

| Heating Rate | 10°C/min | This heating rate provides a good balance between resolution and experiment time. Slower rates can offer better resolution of closely occurring thermal events but prolong the analysis.[18] |

| Final Temperature | 600°C | This temperature is expected to be sufficient to induce complete decomposition of the organic molecule, allowing for the determination of any non-volatile residue.[17] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TGA experiment.

Caption: Experimental workflow for the TGA of this compound.

Interpreting the Thermogram: A Predictive Analysis

While no experimental data for this compound is publicly available, we can predict the key features of its TGA and derivative thermogravimetric (DTG) curves based on the thermal behavior of related compounds, such as other naphthalene derivatives and brominated organic molecules.[19][20][21][22]

The TGA Curve

The TGA curve plots the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis.

-

Initial Plateau: From room temperature up to the onset of decomposition, the curve should be flat, indicating the thermal stability of the compound in this range. A slight initial mass loss below 100°C could indicate the presence of adsorbed water.

-

Decomposition Step(s): A sharp drop in the curve signifies mass loss due to decomposition. For this compound, the decomposition may occur in one or multiple steps. The C-O bond of the ether and the C-Br bond are likely points of initial cleavage. The thermal decomposition of brominated compounds can lead to the release of hydrogen bromide (HBr) and other brominated hydrocarbons.[9][10][11]

-

Final Plateau: After complete decomposition, a final plateau may be observed. For a pure organic compound that decomposes into volatile products, the final residual mass should be close to zero. Any significant residual mass could indicate the presence of non-volatile impurities.

The DTG Curve

The DTG curve is the first derivative of the TGA curve and plots the rate of mass loss against temperature. It is particularly useful for identifying the temperatures of maximum decomposition rates and resolving overlapping decomposition events.[23][24]

-

Peaks: Each peak on the DTG curve corresponds to a decomposition step on the TGA curve. The temperature at the peak maximum (T_peak) is the temperature at which the rate of decomposition is greatest.

-

Peak Shape and Area: The shape of the peak provides information about the kinetics of the decomposition reaction. A sharp, narrow peak suggests a rapid, well-defined decomposition, while a broad peak indicates a more complex or slower process. The area under the DTG peak is proportional to the total mass loss for that step.

Predicted Thermal Events and Data Summary

Based on the analysis of similar structures, a hypothetical but realistic set of thermal decomposition data for this compound is presented below.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (T_peak, °C) | Mass Loss (%) | Probable Cause |

| Initial Volatiles | ~50 | ~75 | < 1% | Loss of adsorbed moisture or residual solvent. |

| Decomposition Step 1 | ~250 | ~280 | ~30-40% | Initial cleavage of the 2-methylpropoxy group and/or the bromine atom. |

| Decomposition Step 2 | ~350 | ~400 | ~60-70% | Decomposition of the naphthalene core and remaining fragments. |

| Final Residue | >500 | - | < 1% | Expected for a pure, volatile organic compound. |

Visualization of Predicted Decomposition

The following diagram illustrates the predicted major decomposition steps.

Caption: Predicted thermal decomposition pathway of this compound.

Implications for Drug Development

The thermal stability data obtained from TGA has direct and significant implications for the development of this compound as a potential drug candidate:

-

Formulation Strategy: The onset of decomposition will inform the selection of appropriate excipients and manufacturing processes (e.g., milling, granulation, and drying) to avoid thermal degradation of the API.

-

Storage and Handling: The TGA data will help establish appropriate storage conditions (temperature and humidity) to ensure the long-term stability and shelf-life of the drug substance and product.[1]

-

Purity Assessment: The TGA thermogram can serve as a fingerprint for the compound. Batch-to-batch variations in the TGA profile could indicate inconsistencies in purity or the presence of different polymorphic forms.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of novel pharmaceutical compounds like this compound. By following a well-designed experimental protocol and applying a systematic approach to data interpretation, researchers can gain critical insights into the compound's thermal stability, decomposition behavior, and purity. This information is vital for making informed decisions throughout the drug development process, ultimately contributing to the creation of safe, effective, and stable medicines.

References

-

ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute. [Link]

-

ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. [Link]

-

Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Infinita Lab. [Link]

-

ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

-

ASTM E1131. Conti Testing Laboratories. [Link]

-

Interpreting TGA Curves. Mettler Toledo. [Link]

-

Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants. Polymer Degradation and Stability. [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

-

TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

-

Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

-

Borucka, A., et al. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

-

Altarawneh, M., et al. Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. ResearchGate. [Link]

-

TGA results of the naphthalene derivatives. ResearchGate. [Link]

-

Thermogravimetric Analysis. Improved Pharma. [Link]

-

TGA curves of naphthalene and mixture of HA/PMMA/naphthalene. ResearchGate. [Link]

-

Mastering the Art of Interpreting Thermogravimetric Analysis Data. Microbioz India. [Link]

-

Thermal decomposition of the bromine containing oxyphenylimides. CORE. [Link]

-

How to Interpret a TGA Curve: An Expert Guide. Torontech. [Link]

-

TGA curves of naphthalene-based poly(arylene ether ketone). ResearchGate. [Link]

-

Interpreting TGA Curves. Mettler Toledo. [Link]

-

2-Bromo-6-methoxynaphthalene. PubChem. [Link]

-

TGA curves of naphthalene-containing PI films. ResearchGate. [Link]

-

2-Bromo-6-methylnaphthalene. PubChem. [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Thermogravimetric analysis by TGA. 6NAPSE Laboratory. [Link]

-

Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). National Institutes of Health. [Link]

- Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. [Link]

-

The Low-Temperature Thermodynamic Properties of Naphthalene, l-Methylnaphthalene, 2-Methylnaphthalene, 1,2,3,4-Tetrahydronaphthalene,trans-Decahydronaphthalene and cis-Decahydronaphthalene. The Journal of Physical Chemistry. [Link]

-

Thermogravimetric Analysis of Polymers. ResearchGate. [Link]

-

Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. National Institutes of Health. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. veeprho.com [veeprho.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Research Portal [researchportal.murdoch.edu.au]

- 10. m.ciop.pl [m.ciop.pl]

- 11. cetjournal.it [cetjournal.it]

- 12. researchgate.net [researchgate.net]

- 13. store.astm.org [store.astm.org]

- 14. contitesting.com [contitesting.com]

- 15. 6-napse.com [6-napse.com]

- 16. mt.com [mt.com]

- 17. mt.com [mt.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. torontech.com [torontech.com]

- 24. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Bromo-6-(2-methylpropoxy)naphthalene (CAS: 1363386-56-4): Properties and Applications in the Development of Lactate Dehydrogenase A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Bromo-6-(2-methylpropoxy)naphthalene, also known as 2-bromo-6-isobutoxynaphthalene, is an aromatic organic compound with the CAS number 1363386-56-4. While not a household name, this molecule has emerged as a significant building block in the field of medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its unique structural features, combining a naphthalene core with a strategically placed bromine atom and an isobutoxy group, make it an ideal precursor for creating a diverse range of derivatives through various cross-coupling reactions. This guide will provide a comprehensive overview of the known properties of this compound and delve into its primary application as a key intermediate in the development of Lactate Dehydrogenase A (LDHA) inhibitors, a promising class of anti-cancer agents.

Physicochemical Properties

The rational design of synthetic routes and the understanding of a compound's behavior in biological systems begin with a thorough characterization of its physicochemical properties. Below is a summary of the available data for this compound.

| Property | Value | Source |

| CAS Number | 1363386-56-4 | N/A |

| Molecular Formula | C₁₄H₁₅BrO | N/A |

| Molecular Weight | 279.17 g/mol | N/A |

| Predicted Boiling Point | 358.5 ± 15.0 °C | [1] |

| Predicted Density | 1.306 ± 0.06 g/cm³ | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water. | N/A |